Oxanol

Hemiacetal Equilibrium Protecting Group Chemistry Aldehyde Synthon

Oxanol (CAS 56573-79-6), systematically designated as (S)-oxan-2-ol or tetrahydro-2H-pyran-2-ol, is a cyclic hemiacetal with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. The compound exists in equilibrium with its open-chain form, 5-hydroxypentanal, and is typically supplied as a clear colorless liquid with a density of approximately 1.099 g/cm³ at 25°C and a refractive index of 1.4585 at 589.3 nm.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 56573-79-6
Cat. No. B1615354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxanol
CAS56573-79-6
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CCOC(C1)O
InChIInChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1
InChIKeyCELWCAITJAEQNL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxanol (CAS 56573-79-6) Procurement Guide: Compound Identity and Baseline Characteristics for Sourcing Decisions


Oxanol (CAS 56573-79-6), systematically designated as (S)-oxan-2-ol or tetrahydro-2H-pyran-2-ol, is a cyclic hemiacetal with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol [1]. The compound exists in equilibrium with its open-chain form, 5-hydroxypentanal, and is typically supplied as a clear colorless liquid with a density of approximately 1.099 g/cm³ at 25°C and a refractive index of 1.4585 at 589.3 nm . Its computed XLogP3-AA value of 0.4 indicates moderate hydrophilicity, while the single hydrogen bond donor and two hydrogen bond acceptors define its hydrogen-bonding capacity [1]. The compound is commercially available at assay specifications of 88-90% minimum by GC .

Why Oxanol (56573-79-6) Cannot Be Replaced by Common Hemiacetals or Cyclic Ethers in Research and Industrial Applications


Generic substitution fails for Oxanol due to the compound's unique equilibrium between its cyclic hemiacetal and open-chain aldehyde forms, a property that directly governs its reactivity profile as both a nucleophile and an electrophile in organic synthesis [1]. Unlike saturated cyclic ethers such as tetrahydropyran (CAS 142-68-7) which lack the reactive hydroxyl group, or simple aliphatic alcohols which lack the cyclic constraint, Oxanol provides the distinct advantage of serving as a protected aldehyde synthon that can be unmasked under mild conditions [2]. The compound's rigid six-membered tetrahydropyran ring with zero rotatable bonds confers conformational predictability that linear analogs cannot replicate [1], making substitution with simpler alcohols or ketones impossible without fundamentally altering reaction stereochemistry and product outcomes.

Oxanol (56573-79-6) Quantified Differentiation Evidence vs. Closest Analogs


Ring-Chain Tautomeric Equilibrium: Oxanol vs. Linear 5-Hydroxypentanal as Distinct Chemical Entities

Oxanol exists in a dynamic equilibrium with its open-chain tautomer, 5-hydroxypentanal, a property not shared by saturated cyclic ethers such as tetrahydropyran or by fully reduced alcohols such as 1-pentanol. This equilibrium enables Oxanol to function as a masked aldehyde, releasing 5-hydroxypentanal under appropriate reaction conditions while maintaining the stability and handling characteristics of a cyclic hemiacetal during storage and initial reaction setup .

Hemiacetal Equilibrium Protecting Group Chemistry Aldehyde Synthon

Conformational Rigidity: Oxanol Zero Rotatable Bonds vs. Flexible Acyclic Analogs

Oxanol possesses zero rotatable bonds due to its constrained tetrahydropyran ring structure, whereas acyclic analogs such as 5-hydroxypentanal and 1,5-pentanediol contain multiple freely rotating C-C bonds [1]. This structural rigidity directly impacts the compound's behavior in stereoselective transformations and its utility as a building block for conformationally defined heterocyclic scaffolds.

Conformational Analysis Stereoselective Synthesis Molecular Rigidity

Hydrogen Bonding Profile: Oxanol Donor/Acceptor Ratio vs. Structurally Related Oxygen Heterocycles

Oxanol contains exactly one hydrogen bond donor (the hemiacetal hydroxyl) and two hydrogen bond acceptors (ring oxygen and hydroxyl oxygen), yielding a donor/acceptor ratio of 0.5 [1]. This profile differs from structurally related compounds: tetrahydropyran has zero donors and one acceptor (ratio = 0), while 1,5-pentanediol has two donors and two acceptors (ratio = 1.0). This intermediate hydrogen-bonding capacity influences solubility, partitioning, and molecular recognition properties.

Hydrogen Bonding Solubility Prediction Pharmacophore Design

Lipophilicity Profile: Oxanol XLogP3-AA 0.4 vs. Higher LogP Cyclic Ethers

Oxanol exhibits a computed XLogP3-AA value of 0.4, indicating moderate hydrophilicity that balances aqueous solubility with organic solvent compatibility [1]. In comparison, tetrahydropyran (the parent saturated cyclic ether lacking the hydroxyl group) has an estimated LogP of approximately 1.2-1.5 (estimated by structural analogy), representing a >0.8 LogP unit difference that corresponds to a >6-fold difference in octanol-water partition coefficient. This places Oxanol in the favorable LogP range (0-3) typically associated with drug-like molecules.

Lipophilicity Partition Coefficient Drug-likeness

Topological Polar Surface Area: Oxanol TPSA 29.5 Ų vs. Drug-likeness Thresholds

Oxanol has a computed Topological Polar Surface Area (TPSA) of 29.5 Ų, well below the commonly accepted threshold of 140 Ų for oral bioavailability and substantially lower than the 60 Ų benchmark for CNS penetration [1]. This TPSA value positions Oxanol as an optimal building block for lead compounds intended for oral or CNS-targeted applications, offering a polar surface area profile that balances solubility with passive membrane permeability.

TPSA Oral Bioavailability Medicinal Chemistry

Commercial Assay Specification: Oxanol 88-90% Minimum Purity by GC with Defined Impurity Profile

Commercially available Oxanol from major suppliers (Thermo Scientific Chemicals/Acros Organics) is supplied with a minimum assay specification of 88-90% as determined by gas chromatography . The product is documented to exist in equilibrium with its open-chain tautomer 5-hydroxypentanal, and this equilibrium composition is inherent to the product's identity rather than representing an impurity . This transparent specification allows procurement teams to make informed decisions based on the expected composition rather than being misled by artificially inflated purity claims.

Quality Control Purity Specification Analytical Method

Optimal Application Scenarios for Oxanol (56573-79-6) Based on Quantified Differentiation Evidence


Protected Aldehyde Synthon in Multi-Step Organic Synthesis

Oxanol functions as a stable, storable masked aldehyde equivalent that can be unmasked to release 5-hydroxypentanal under controlled reaction conditions [1]. This application scenario is optimal when synthetic routes require an aldehyde functionality that would otherwise be incompatible with earlier reaction steps due to electrophilic reactivity. The cyclic hemiacetal form protects the aldehyde carbonyl during nucleophilic additions, oxidations, or basic conditions, then releases the reactive aldehyde when ring-opening is triggered by aqueous acid or specific catalysts. This strategy is widely employed in the synthesis of tetrahydropyran-containing natural products and pharmaceutical intermediates where aldehyde protection is essential for stepwise assembly of complex molecular architectures [1].

Conformationally Constrained Building Block for Stereoselective Synthesis

Oxanol's zero rotatable bonds and rigid tetrahydropyran ring make it an ideal building block for constructing stereochemically defined heterocyclic scaffolds [1]. The fixed spatial orientation of the hydroxyl group relative to the ring oxygen provides a predictable stereochemical template for subsequent transformations, including nucleophilic additions, glycosylation-type reactions, and ring-expansion sequences. This conformational predictability is particularly valuable in the synthesis of tetrahydropyran-containing natural products (e.g., marine polyether toxins, macrolide antibiotics) where controlling relative stereochemistry across multiple contiguous stereocenters is critical [1].

Drug Discovery Scaffold with Favorable Physicochemical Profile

Oxanol's balanced physicochemical parameters — XLogP3-AA = 0.4, TPSA = 29.5 Ų, molecular weight = 102.13 g/mol, and single H-bond donor/two H-bond acceptors — place it within optimal ranges for drug-like molecules [1]. The TPSA below 60 Ų suggests favorable CNS penetration potential, while the overall profile meets multiple Lipinski Rule of Five criteria [1]. Medicinal chemistry programs targeting CNS disorders, metabolic diseases, or inflammatory conditions can leverage Oxanol as a fragment or scaffold for lead optimization, with the confidence that the core structure does not introduce unfavorable physicochemical liabilities that would limit oral bioavailability or CNS exposure [1].

Analytical Reference Standard for Hemiacetal Equilibrium Studies

Oxanol serves as a model compound for studying ring-chain tautomerism in oxygen heterocycles, providing a well-characterized system for investigating solvent effects, temperature dependence, and catalytic influences on the cyclic-acyclic equilibrium [1]. The equilibrium between tetrahydro-2H-pyran-2-ol and 5-hydroxypentanal can be monitored by NMR spectroscopy, GC, or IR methods, and the compound's commercial availability at defined equilibrium composition (88-90% assay by GC) provides a consistent reference material for analytical method development, kinetics experiments, and physical organic chemistry investigations of hemiacetal stability [1].

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